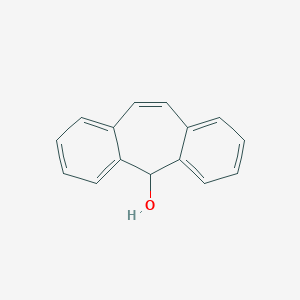

Dibenzosuberenol

Description

Significance in Contemporary Chemical Science

Dibenzosuberenol holds considerable significance in modern chemical science primarily as a versatile synthetic intermediate. cymitquimica.comchemicalbook.com Its utility is demonstrated in its role as a precursor for the synthesis of other complex molecules, including 5H-Dibenzo[a,d]cycloheptene and Dibenzosuberenone (B194781). chemicalbook.comchemicalbook.com The reactivity of its hydroxyl group and the carbon backbone allows for a range of chemical transformations.

In the field of medicinal chemistry research, this compound serves as a key building block. It is a reactant in the synthesis of tachykinin neurokinin-1 (NK1) receptor antagonists and also functions as a calmodulin inhibitor, which is relevant to studies on various cellular processes. clearsynth.comsigmaaldrich.com Furthermore, its structural motif is related to that found in certain classes of bioactive compounds, making it a valuable scaffold for drug discovery and development studies. chemicalbook.com The compound is also utilized in mechanistic studies, such as in Pauson-Khand reactions and for mapping the active sites of catalysts. sigmaaldrich.com

Research Findings and Data

This compound is a well-characterized compound with defined physical properties and established synthetic pathways. It is a solid at room temperature with a melting point between 122.5 and 124 °C. chemicalbook.com

Physical and Chemical Properties of this compound

| Property | Value | References |

| CAS Number | 10354-00-4 | cymitquimica.comclearsynth.com |

| Molecular Formula | C₁₅H₁₂O | cymitquimica.comclearsynth.comchemsrc.com |

| Molecular Weight | 208.26 g/mol | |

| Melting Point | 122.5-124 °C | chemicalbook.comchemsrc.com |

| Boiling Point | 401.9 °C (Predicted) | chemicalbook.comchemsrc.com |

| Density | 1.196 g/cm³ | chemsrc.com |

| Flash Point | 147.6 °C | chemsrc.com |

Synthetic Reactions

This compound is not only a product of synthesis but also a key reactant for other valuable compounds. A common method for its preparation involves the reduction of its corresponding ketone, Dibenzosuberenone. Conversely, this compound can be oxidized to form Dibenzosuberenone.

Synthesis of this compound from Dibenzosuberenone A high-yield synthesis involves the reduction of 5H-dibenzo[a,d]cyclohepten-5-one (Dibenzosuberenone) using sodium borohydride (B1222165) in an alcohol solvent. prepchem.com The reaction proceeds efficiently at room temperature. prepchem.com

| Reactant | Reagent | Solvent | Yield | Reference |

| 5H-dibenzo[a,d]cyclohepten-5-one | Sodium borohydride | Isopropyl alcohol | 98% | prepchem.com |

Oxidation of this compound to Dibenzosuberenone this compound can be effectively oxidized to its corresponding ketone, 5-Dibenzosuberenone, using tert-butyl hydroperoxide (TBHP) in water. chemicalbook.com

| Reactant | Reagent | Conditions | Product | Yield | Reference |

| This compound | 70% tert-butyl hydroperoxide | Water, 100 °C, 24 h | 5-Dibenzosuberenone | 91% | chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O/c16-15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)15/h1-10,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRIISEYIFDTFRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(C3=CC=CC=C3C=CC2=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50145894 | |

| Record name | Dibenzosuberenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50145894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10354-00-4 | |

| Record name | 5H-Dibenzo[a,d]cyclohepten-5-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10354-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzosuberenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010354004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10354-00-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84190 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibenzosuberenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50145894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzo[b,f]cyclohepten-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.691 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBENZOSUBERENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9T01JBH4A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Dibenzosuberenol and Its Derivatives

Strategies for Dibenzosuberenol Synthesis

The primary and most direct synthetic route to this compound (5H-dibenzo[a,d]cyclohepten-5-ol) involves the reduction of its corresponding ketone, Dibenzosuberenone (B194781) (5H-dibenzo[a,d]cyclohepten-5-one). This transformation is a standard carbonyl reduction that is both high-yielding and efficient.

A common laboratory-scale procedure utilizes sodium borohydride (B1222165) (NaBH₄) as the reducing agent in an alcoholic solvent. prepchem.com For instance, Dibenzosuberenone dissolved in isopropyl alcohol can be treated with sodium borohydride at room temperature. prepchem.com The reaction proceeds smoothly over a couple of hours to furnish this compound in near-quantitative yields (approximately 98%). prepchem.com The straightforward nature of this reaction, coupled with its high efficiency, makes it the preferred method for accessing the this compound scaffold.

The precursor, Dibenzosuberenone, can be synthesized through methods such as the intramolecular Friedel-Crafts cyclization of 2-(2-phenylethyl)benzoic acid. lookchem.com

Derivatization Approaches

The this compound scaffold serves as a versatile platform for the synthesis of more complex molecules. Various derivatization strategies have been developed to introduce new functionalities and structural motifs.

Synthesis of Alkynyl-Dicobalt this compound Derivatives

A significant area of derivatization involves the synthesis of organometallic complexes, specifically alkynyl-dicobalt derivatives. These compounds are of interest for their unique structural properties and their relevance to catalytic processes like the Pauson-Khand reaction. lookchem.com The synthesis is achieved by reacting a 5-alkynyl-dibenzosuberenol derivative with dicobalt octacarbonyl (Co₂(CO)₈). lookchem.com

This reaction leads to the formation of a stable tetrahedral cluster, (5-alkynyl-5H-dibenzo[a,d]cycloheptatrien-5-ol)hexacarbonyldicobalt, where the dicobalt hexacarbonyl moiety is coordinated to the alkyne triple bond. lookchem.com These complexes have been instrumental in studying the initial steps of the Pauson-Khand reaction mechanism, as they can undergo a subsequent loss of a carbonyl ligand to form η²-alkene-μ-alkyne-Co₂(CO)₅ complexes, which are considered trapped intermediates of the cyclization process. lookchem.com

| Reactant | Reagent | Product | Reference |

| 5-alkynyl-5H-dibenzo[a,d]cycloheptatrien-5-ol | Dicobalt octacarbonyl (Co₂(CO)₈) | (5-alkynyl-5H-dibenzo[a,d]cycloheptatrien-5-ol)hexacarbonyldicobalt | lookchem.com |

Synthesis of Spirocyclic this compound Derivatives

The construction of spirocyclic scaffolds from this compound or its precursors involves advanced chemical transformations that create a shared carbon atom between two rings. One effective strategy utilizes the ketone precursor, dibenzosuberenone, in dearomatizing annulation reactions. For example, a palladium-catalyzed direct [4+1] spiroannulation of naphthols with cyclic diaryliodonium salts can be adapted to construct spirofluorenyl systems. researchgate.net While not directly starting from this compound, its ketone is a key intermediate for such transformations.

Another approach involves the use of hypervalent iodine reagents, such as phenyliodine diacetate (PIDA), to induce oxidative spirocyclization. beilstein-journals.org These reactions typically proceed by activating a phenol (B47542) or naphthol derivative for intramolecular cyclization, leading to the formation of complex spirodienones. beilstein-journals.org The dibenzosuberenone framework can be functionalized to include such phenolic groups, which can then undergo spirocyclization. For instance, dihydropyridazine-appended dibenzosuberenones have been oxidized with PIDA to generate novel polycyclic structures. beilstein-journals.org

Asymmetric Synthesis Methodologies for Related Scaffolds

Achieving enantioselectivity in the synthesis of chiral scaffolds related to this compound is a key focus of modern organic chemistry. Asymmetric catalysis provides a powerful tool for this purpose. nih.gov While a direct asymmetric synthesis of this compound is not widely reported, the principles can be applied to its derivatives or related tricyclic systems.

Methodologies applicable to these scaffolds include:

Transition Metal Catalysis : Chiral ligands, such as those based on phosphines or N-heterocyclic carbenes (NHCs), can be combined with transition metals like iridium, palladium, or cobalt to catalyze enantioselective reactions. nih.govresearchgate.net For example, iridium-catalyzed allylic substitution is a reliable method for creating chiral centers and has been used to synthesize spirocyclic hexadienones in high enantiomeric excess (ee). researchgate.net

Organocatalysis : Small, chiral organic molecules can catalyze enantioselective transformations under metal-free conditions. nih.gov This approach has been used for the asymmetric synthesis of various heterocyclic compounds, including spirooxindoles, which share structural complexity with potential this compound-derived spirocycles. nih.govnuph.edu.ua

Photoredox Catalysis : Visible-light-induced catalysis has emerged as a mild and effective method for generating chiral compounds. ccnu.edu.cn Combining photoredox catalysts with asymmetric transition metal or organic catalysts allows for novel enantioselective transformations. ccnu.edu.cn

Chiral Scaffolds : Using a molecule with pre-existing chirality, such as DNA or an organometallic complex, can guide the stereochemical outcome of a reaction. mdpi.comnih.gov This "enantiomeric scaffolding" strategy allows for the controlled introduction of multiple substituents and stereocenters. nih.gov

Optimization of Synthetic Pathways

Optimizing the synthesis of this compound and its derivatives focuses on improving yields, reducing side reactions, and enhancing reaction conditions. For the synthesis of the precursor dibenzosuberenone, challenges such as low yields in catalytic dehydrogenation steps have been addressed. While older bromination-dehydrohalogenation methods gave modest yields (25–30%), optimized protocols using a Pd/BaSO₄ catalyst at 200°C for 30 minutes can achieve yields as high as 96% for unsubstituted analogs. However, for more sterically hindered or substituted substrates, these conditions may be less effective, necessitating alternative pathways.

For derivatization reactions, optimization is key. In the oxidation of this compound back to dibenzosuberenone, using tert-butyl hydroperoxide (TBHP) in water at 100°C has been shown to be an effective method, providing the product in high yield (91%). chemicalbook.com This demonstrates how the choice of oxidant and solvent system is crucial for achieving an efficient transformation.

| Transformation | Reagents/Conditions | Yield | Note | Reference |

| Dibenzosuberone → this compound | NaBH₄, Isopropyl alcohol, RT | 98% | High-yield reduction | prepchem.com |

| This compound → Dibenzosuberenone | tert-Butyl hydroperoxide, H₂O, 100°C | 91% | Efficient oxidation | chemicalbook.com |

| Catalytic Dehydrogenation → Dibenzosuberenone | Pd/BaSO₄, 200°C, 30 min | 96% | Optimized for unsubstituted analogs |

Elucidation of Reaction Mechanisms Involving Dibenzosuberenol

Photochemical Reaction Mechanisms

The absorption of light by dibenzosuberenol triggers a cascade of events, leading to the formation of new chemical species. The study of these photochemical pathways reveals the behavior of molecules in their electronically excited states.

Photoketonization Pathways

A notable photochemical reaction of this compound is its conversion to dibenzosuberone, a process known as photoketonization. rsc.orglookchem.comrsc.org This transformation occurs in aqueous solutions and is catalyzed by a base. rsc.orgrsc.org

Upon excitation to its first singlet excited state (S1), this compound undergoes a crucial C-H bond heterolysis at the 5-position. rsc.orgrsc.org This process, assisted by a base such as water, involves the cleavage of the carbon-hydrogen bond where both bonding electrons are transferred to the carbon atom. egrassbcollege.ac.in This results in the formation of a key intermediate: the 5-hydroxy-5-dibenzosuberenyl carbanion. rsc.orgrsc.org The generation of this carbanion is a unique photochemical event, as such species are not typically accessible through ground-state reactions due to the higher acidity of the hydroxyl proton compared to the C-H proton. rsc.org

The formation of this carbanion intermediate is supported by several lines of evidence, including the base-catalyzed nature of the reaction. rsc.org The negative charge on the carbanion is significantly delocalized, extending to the 9- and 10-positions of the dibenzosuberenyl system. rsc.org

The photochemical generation of the carbanion from this compound is a manifestation of its excited-state carbon acid behavior. rsc.orgresearchgate.net While weakly acidic in its ground state, this compound becomes a much stronger acid in its excited state, facilitating the deprotonation of the C-H bond. rsc.orgnih.gov This enhanced acidity is a consequence of the altered electronic distribution in the excited state. nih.govdiva-portal.org

The quantum yield for the photoketonization reaction provides a measure of its efficiency. rsc.orgecetoc.org The quantum yield for the initial deuterium (B1214612) incorporation in related dibenzannelated systems has been reported to be in the range of 0.02-0.04. lookchem.com

Table 1: Photochemical Properties of this compound and Related Compounds

| Compound | Process | Solvent/Conditions | Quantum Yield (Φ) | Reference |

| This compound | Photoketonization | Aqueous solution, pH 7 | - | rsc.org |

| Suberene | Deuterium Exchange | D₂O-CH₃CN | 0.02-0.04 | lookchem.com |

Data for this compound photoketonization quantum yield is not explicitly provided in the search results, but the reaction is described as a new photoreaction.

Following its formation, the 5-hydroxy-5-dibenzosuberenyl carbanion can be reprotonated. rsc.org Protonation at the 5-position regenerates the starting material, this compound. rsc.org However, protonation at the 9-position leads to the formation of an enol intermediate. rsc.org

Excited State Carbon Acid Behavior

Transition Metal-Catalyzed Reaction Mechanisms

This compound also participates in reactions catalyzed by transition metals, which offer alternative pathways for its transformation. These reactions are of significant interest in synthetic organic chemistry for the construction of complex molecular architectures.

Pauson-Khand Reaction Mechanistic Studies

This compound has been utilized in studies of the Pauson-Khand reaction mechanism. The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide to form an α,β-cyclopentenone, typically in the presence of a cobalt-carbonyl catalyst. wikipedia.orgcsic.esresearchgate.net

The generally accepted mechanism, first proposed by Magnus, involves the initial formation of a stable alkyne-dicobalt hexacarbonyl complex. wikipedia.orgmdpi.comuwindsor.ca This is followed by the coordination of the alkene. wikipedia.orguwindsor.ca A key step is the migratory insertion of the alkene into a cobalt-carbon bond, forming a metallacyclopentene intermediate. wikipedia.orglibretexts.org Subsequent migratory insertion of a carbon monoxide ligand into a cobalt-acyl bond and reductive elimination delivers the final cyclopentenone product. wikipedia.orglibretexts.org

While the classical Pauson-Khand reaction uses stoichiometric amounts of dicobalt octacarbonyl, catalytic versions have been developed using various transition metals, including rhodium, ruthenium, and iridium. wikipedia.orguwindsor.caillinois.edu These catalytic systems enhance the reaction's efficiency and applicability. uwindsor.ca The study of substrates like this compound in the Pauson-Khand reaction contributes to a deeper understanding of the reaction's scope, regioselectivity, and stereoselectivity. organic-chemistry.org

Table 2: Transition Metals Used in Pauson-Khand and Pauson-Khand-Type Reactions

| Metal | Catalyst Type | Role/Observation | Reference |

| Cobalt | Dicobalt Octacarbonyl | Stoichiometric and catalytic | wikipedia.orgmdpi.comuwindsor.ca |

| Titanium | Titanocene complexes | Catalytic | wikipedia.orgillinois.edu |

| Rhodium | Rh(I) complexes | Catalytic | wikipedia.orgillinois.edu |

| Ruthenium | Ruthenium complexes | Catalytic | uwindsor.caillinois.edu |

| Iridium | Iridium complexes | Catalytic | uwindsor.ca |

| Molybdenum | Molybdenum Hexacarbonyl | Carbon monoxide donor | wikipedia.org |

| Nickel | Nickel(0) complexes | Catalytic | uwindsor.ca |

Cycloaddition Reaction Mechanisms

The dibenzosuberenone (B194781) scaffold, the ketone corresponding to this compound, serves as a versatile building block in cycloaddition reactions for the synthesis of novel polycyclic π-conjugated systems. beilstein-journals.orgnih.gov A prominent example is the inverse electron-demand Diels-Alder reaction. beilstein-journals.orgnih.gov This type of pericyclic reaction involves a [4+2] cycloaddition where an electron-rich dienophile reacts with an electron-poor diene. libretexts.orglibretexts.org

In this context, dibenzosuberenone acts as the dienophile, reacting with substituted tetrazines, which serve as the electron-deficient diene component. beilstein-journals.orgnih.gov These reactions lead to the formation of highly fluorescent dihydropyridazine-appended dibenzosuberenones. beilstein-journals.orgnih.gov The mechanism is concerted, involving a cyclic redistribution of electrons in a single transition state to form a new six-membered ring. libretexts.org

The resulting dihydropyridazines can be subsequently oxidized to the corresponding pyridazines in high yields using reagents such as phenyliodine(III) bis(trifluoroacetate) (PIFA) or nitric oxide (NO). beilstein-journals.org Furthermore, these pyridazines can be converted into the corresponding pyrroles through reductive treatment with zinc. beilstein-journals.org

These cycloaddition strategies have been extended to p-quinone methide derivatives of dibenzosuberenone. The reaction of these derivatives with tetrazines also proceeds via an inverse electron-demand Diels-Alder mechanism, followed by an H-shift isomerization, to yield p-quinone derivatives of pyridazines. beilstein-journals.org The compounds synthesized through these cycloaddition pathways exhibit interesting photophysical properties, including long absorption wavelengths, large Stokes shifts, and good fluorescence quantum yields, making them potentially useful in materials science. beilstein-journals.org

Table 2: Cycloaddition Reactions of Dibenzosuberenone Derivatives

| Reaction Type | This compound Derivative | Reagent | Product Class |

|---|---|---|---|

| Inverse Electron-Demand Diels-Alder | Dibenzosuberenone | Substituted Tetrazines | Dihydropyridazines beilstein-journals.orgnih.gov |

| Oxidation | Dihydropyridazine derivative | PIFA or NO | Pyridazines beilstein-journals.org |

| Reduction | Pyridazine derivative | Zinc | Pyrroles beilstein-journals.org |

| Inverse Electron-Demand Diels-Alder | p-Quinone methide of Dibenzosuberenone | Substituted Tetrazines | p-Quinone methide of Pyridazines beilstein-journals.org |

Biological Interaction Mechanisms and Structure Activity Relationship Sar Studies

Mechanisms of Biological Interaction

The biological effects of dibenzosuberenol derivatives are dictated by their specific interactions with proteins, such as receptors and enzymes. These interactions can range from reversible binding to permanent inactivation, each with distinct functional consequences.

Ligand-receptor interactions are fundamental to cellular signaling. This compound-based compounds have been notably investigated as antagonists for specific G protein-coupled receptors (GPCRs).

This compound is a known reactant in the synthesis of antagonists for the Tachykinin Neurokinin-1 (NK-1) receptor. nih.gov The NK-1 receptor, a class A GPCR, is activated by the endogenous neuropeptide Substance P (SP), playing a role in various physiological processes, including emesis and pain signaling. nih.govmdpi.com

Antagonists derived from scaffolds like this compound function by competitively binding to the NK-1 receptor, thereby blocking the binding of SP and preventing the downstream signaling cascade. wikipedia.org The mechanism of antagonism is often described as "insurmountable," characterized by a reduction in the maximal response of the agonist (SP), which cannot be overcome by increasing the agonist's concentration. This effect is attributed to the high affinity and slow dissociation of the antagonist from the receptor. mdpi.com

High-resolution crystal structures of the human NK-1 receptor in complex with clinically used antagonists reveal the precise nature of these interactions. nih.gov The antagonists settle into a hydrophobic cavity within the transmembrane helices of the receptor. This binding induces and stabilizes a distinct, inactive conformation of the receptor. nih.gov Key interactions often involve an interhelical hydrogen-bond network that cross-links the extracellular ends of helices V and VI, effectively locking the receptor and preventing the conformational changes required for activation. nih.gov Structure-activity relationship (SAR) studies have highlighted the importance of specific chemical features, such as the piperidine (B6355638) ring and the dihedral angle between substituents, for achieving high-affinity and selective binding to the NK-1 receptor. wikipedia.org

Table 1: Key Aspects of NK-1 Receptor Antagonism

| Feature | Description | Reference |

| Target Receptor | Tachykinin Neurokinin-1 (NK-1) Receptor, a G protein-coupled receptor. | mdpi.comwikipedia.org |

| Endogenous Ligand | Substance P (SP). | nih.govmdpi.com |

| Mechanism | Competitive, insurmountable antagonism. Antagonist binds to the receptor, preventing agonist (SP) binding and signal transduction. | mdpi.comwikipedia.org |

| Binding Site | A hydrophobic pocket within the transmembrane domains of the NK-1 receptor. | nih.gov |

| Conformational Change | The antagonist induces and stabilizes an inactive receptor conformation, preventing activation-related movements. | nih.gov |

Enzymes are another major class of drug targets. Molecules can interact with enzymes as inhibitors, reducing their catalytic activity. These interactions are classified based on their mechanism of action and reversibility.

Enzyme inhibitors are molecules that decrease an enzyme's activity. researchgate.net They are broadly classified as reversible or irreversible, with several subclassifications that describe the precise interaction between the inhibitor, the enzyme, and its substrate. savemyexams.commdpi.com

Reversible Inhibition : This occurs when the inhibitor binds to the enzyme through non-covalent interactions and can readily dissociate. mdpi.com

Competitive Inhibition : The inhibitor structurally resembles the substrate and competes for the same active site on the enzyme. This inhibition can be overcome by increasing the substrate concentration. researchgate.net

Non-competitive Inhibition : The inhibitor binds to an allosteric (non-active) site on the enzyme. This binding alters the enzyme's conformation, reducing its catalytic efficiency regardless of whether the substrate is bound. savemyexams.com

Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate (ES) complex, preventing the conversion of the substrate to product. researchgate.net

Mixed Inhibition : The inhibitor can bind to both the free enzyme and the ES complex, typically at an allosteric site, affecting both substrate binding and catalytic activity. researchgate.net

Irreversible Inhibition : This involves the formation of strong, often covalent, bonds between the inhibitor and the enzyme. savemyexams.com This type of inhibition permanently deactivates the enzyme. Mechanism-based inhibitors, or "suicide substrates," are a subtype where the enzyme itself catalyzes the conversion of the inhibitor into a reactive form that then irreversibly binds to it. savemyexams.com

Table 2: General Classifications of Enzyme Inhibition

| Inhibition Type | Mechanism of Action | Effect on Kinetics |

| Competitive | Inhibitor binds to the active site, competing with the substrate. | Increases apparent Km; Vmax remains unchanged. |

| Non-competitive | Inhibitor binds to an allosteric site on the enzyme or enzyme-substrate complex. | Decreases Vmax; Km remains unchanged. |

| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex. | Decreases both apparent Vmax and Km. |

| Irreversible | Inhibitor covalently binds to the enzyme, permanently inactivating it. | Reduces the concentration of active enzyme, thus decreasing Vmax. |

Functional profiling is an approach used to characterize the roles and activities of large numbers of enzymes within complex biological systems, such as cell lysates or whole organisms. illinois.edu This is often achieved using chemical tools, such as activity-based probes (ABPs). sioc-journal.cn

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that utilizes ABPs to map the functional state of enzymes. sioc-journal.cn An ABP typically consists of three components:

A reactive group (or "warhead") that covalently binds to the active site of a specific enzyme or enzyme family.

A recognition element that directs the probe to a particular class of enzymes.

A reporter tag (e.g., a fluorophore or biotin) that enables the detection, enrichment, and identification of the labeled enzymes.

This technique provides a snapshot of the catalytically active portion of the proteome, which is often more informative than measurements of protein or transcript abundance. nih.gov Chemically guided functional profiling can prioritize uncharacterized enzymes for further study based on their abundance and distribution in microbial communities or diseased tissues. illinois.edumdpi.com

Enzyme Interaction Mechanisms

Mechanistic Classification of Enzyme Inhibition

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are computational and mathematical approaches used in drug design to correlate the chemical structure of a series of compounds with their biological activity. jbclinpharm.orgnih.gov The primary goal of a QSAR model is to predict the activity of novel, unsynthesized molecules, thereby guiding the design of more potent and selective compounds. youtube.com

The development of a QSAR model typically involves several key steps:

Data Set Selection : A series of structurally related compounds with experimentally determined biological activities (e.g., inhibitory constant Ki or IC50 value) is compiled. jbclinpharm.org

Molecular Descriptor Calculation : For each molecule, a wide range of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including steric (e.g., molecular volume), electronic (e.g., dipole moment), and hydrophobic (e.g., logP) properties. unc.edu

Model Generation : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that links a subset of the molecular descriptors to the biological activity. innovareacademics.in

Model Validation : The model's robustness and predictive power are rigorously tested using internal and external validation techniques to ensure it is not a result of a chance correlation. innovareacademics.in

For antagonists targeting receptors like the NK-1 receptor, QSAR and 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) are employed to understand the structural requirements for binding. jbclinpharm.org These studies can reveal which structural features, such as the presence of specific functional groups (e.g., trifluoromethyl groups) or particular spatial arrangements, are critical for high-affinity interaction with the receptor's binding pocket. nih.gov

Mechanistic Insights from Preclinical Investigations

Preclinical research into this compound and its analogs has begun to uncover the molecular mechanisms underpinning their biological effects. These investigations suggest that the tricyclic scaffold of this compound can interact with several biological targets, primarily through its electrophilic nature and its ability to be functionalized into derivatives that modulate specific pathways.

One area of investigation has focused on the potential of this compound derivatives in cancer therapy. Studies suggest that some analogs may exert their effects by modulating steroid hormone receptors, which could be a viable mechanism for treating hormone-dependent cancers. The core chemical structure of 5H-dibenzo[a,d]cyclohepten-5-one, a close relative of this compound, can act as an electrophile. This reactivity allows it to form intermediates that interact with biological nucleophiles, leading to the modification of macromolecules and potentially disrupting cellular processes in pathogens or cancer cells.

Furthermore, organometallic chemistry has provided additional mechanistic clues. Dicobalt hexacarbonyl complexes of alkynyl-substituted this compound have been synthesized. nih.gov While the direct mechanism for these specific this compound complexes is still under full investigation, related organometallic compounds have been shown to exert cytotoxic effects through mechanisms such as the induction of reactive oxygen species (ROS) and the inhibition of key enzymes like cyclooxygenase (COX). nih.gov The generation of oxidative stress is a known mechanism for inducing cell death in cancer cells.

Another explored mechanism involves the targeting of specific cell surface receptors. In a study aimed at developing novel fluorescent tools for pharmacology, a this compound derivative, designated RCTM-11, was synthesized and identified as a β-blocker, indicating a direct interaction with β-adrenergic receptors. nih.gov This finding demonstrates that the this compound framework can serve as a scaffold for antagonists of G-protein coupled receptors (GPCRs), a major class of drug targets.

The table below summarizes the preclinical mechanistic findings for various this compound derivatives.

| Derivative Type | Proposed Biological Target/Mechanism | Investigated For |

| General Analogs | Modulation of steroid hormone receptors | Hormone-dependent cancers |

| Organometallic Complexes | Induction of Reactive Oxygen Species (ROS), Cyclooxygenase (COX) inhibition | Anticancer activity nih.gov |

| Amino alcohol derivatives | Antagonism of β-adrenergic receptors | Cardiovascular research nih.gov |

| Anilino derivatives | General antimicrobial action | Infectious diseases researchgate.net |

Structure-Activity Relationships of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds into potent and selective drug candidates. For this compound, SAR investigations have primarily focused on modifications at the 5-position of the cycloheptene (B1346976) ring, revealing how different substituents influence biological activity.

A significant SAR study was conducted in the development of antagonists for the P2Y2 receptor, a target implicated in inflammation and cancer metastasis. core.ac.uknih.gov Researchers discovered that introducing lipophilic substituents at the 5-position of a uracil-based nucleotide was key to achieving antagonism. The study compared a flexible benzhydryl group with the rigid, tricyclic dibenzosuberenyl group. The derivative incorporating the dibenzosuberenyl moiety (Compound 13 ) exhibited substantially higher antagonist activity (pA2 = 8.5) compared to the one with a benzhydryl group (pA2 = 6.0). This demonstrates that the conformational rigidity and specific shape of the this compound tricycle are highly favorable for binding to the P2Y2 receptor, providing a significant increase in potency. core.ac.uk

The following data table illustrates the impact of the substituent at the 5-position of the uracil (B121893) nucleotide on P2Y2 receptor antagonist activity.

| Compound | 5-Position Substituent | P2Y2R Antagonist Activity (pA2) |

| 5 | Benzhydryl | 6.0 core.ac.uk |

| 13 | Dibenzosuberenyl | 8.5 core.ac.uk |

Further SAR insights come from the synthesis of anilines bearing a 5H-dibenzo[a,d]annulene fragment, derived from this compound, for the evaluation of their antimicrobial properties. researchgate.net In these studies, various para-substituted anilines were reacted at the 5-position of the this compound core. The nature of the substituent on the aniline (B41778) ring was found to influence the antimicrobial efficacy, highlighting that modifications at this position are critical for tuning the biological activity of the resulting Schiff bases. researchgate.net

Similarly, the development of the fluorescent β-blocker RCTM-11 involved the synthesis of an amino alcohol from this compound at the C5 position. nih.gov This transformation shows that the hydroxyl group of this compound is a versatile handle for introducing side chains, such as the isopropylaminopropanol chain typical for β-blockers, to impart specific pharmacological activities. The resulting compound demonstrated that the bulky, lipophilic this compound scaffold could be effectively integrated into a known pharmacophore to achieve receptor blockade. nih.gov

Collectively, these studies underscore that the 5-position of the this compound ring system is a critical point for structural modification. The rigidity and lipophilicity of the core tricyclic structure provide a robust anchor, while substituents at the C5-position can be tailored to achieve potent and specific interactions with a variety of biological targets, from GPCRs to enzymes and beyond.

Spectroscopic Characterization and Advanced Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules like dibenzosuberenol. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of individual atoms.

¹H (proton) and ¹³C (carbon-13) NMR are fundamental one-dimensional techniques that provide crucial data for identifying the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of a related compound, dibenzosuberenone (B194781), run in deuterated chloroform (B151607) (CDCl₃), characteristic signals appear in the aromatic region between δ 7.0 and 8.2 ppm. chemicalbook.com For this compound itself, a ¹H NMR spectrum recorded in CDCl₃ showed a triplet at δ 1.15 ppm, integrating to three hydrogens, which suggests the presence of an ethyl group in a derivative, highlighting the utility of this technique in tracking chemical modifications. googleapis.com

Two-dimensional (2D) NMR techniques, such as COSY and HSQC, are powerful tools for establishing connectivity between atoms and analyzing the conformational aspects of molecules.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks within a molecule. blogspot.comoxinst.com Cross-peaks in a COSY spectrum indicate which protons are spin-coupled, typically those on adjacent carbon atoms. emerypharma.commagritek.com This information is invaluable for piecing together molecular fragments and confirming assignments made from the 1D ¹H NMR spectrum. blogspot.comemerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. pressbooks.pubblogspot.com An HSQC spectrum displays cross-peaks that link a proton signal to the carbon signal of the atom it is bonded to, providing a direct map of C-H connectivity. pressbooks.pubblogspot.comunivr.it This is a highly sensitive technique that offers better resolution in the carbon dimension compared to its predecessor, HMQC (Heteronuclear Multiple Quantum Coherence). blogspot.comuio.no The combination of COSY and HSQC data allows for the unambiguous assignment of most ¹H and ¹³C signals in the spectrum of a molecule like this compound. mdpi.com

1H and 13C NMR Techniques for Structural Elucidation

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. wikipedia.orgbroadinstitute.org It is used to determine the molecular weight of a compound and to deduce its structure by analyzing fragmentation patterns. wikipedia.orgyoutube.com In a typical mass spectrometer, a sample is ionized, and the resulting ions are separated based on their m/z ratio and detected. broadinstitute.orgkhanacademy.org

For dibenzo-compounds, MS is crucial for identifying metabolites and adducts. For instance, a study on dibenzo[def,p]chrysene (DBC) utilized stable-isotope dilution UHPLC-MS/MS to identify DNA adducts in mice, demonstrating the high sensitivity of the technique. nih.gov The fragmentation patterns observed in the mass spectrum provide valuable structural information. orgchemboulder.comlibretexts.org Common fragmentation pathways involve the cleavage of weak bonds to form stable carbocations. orgchemboulder.comdocbrown.info While a specific mass spectrum for this compound is not detailed in the search results, analysis would be expected to show a prominent molecular ion peak and characteristic fragment ions resulting from the loss of substituents or cleavage of the seven-membered ring.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.czmasterorganicchemistry.com Different types of bonds (e.g., C=O, O-H, C-H) vibrate at characteristic frequencies, resulting in a unique spectral fingerprint for each molecule. vscht.cz

For a molecule like this compound, the IR spectrum would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group. Absorptions corresponding to aromatic C-H stretching are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching occurs just below 3000 cm⁻¹. masterorganicchemistry.comlibretexts.org The presence of C=C bonds within the aromatic rings would give rise to absorptions in the 1450-1600 cm⁻¹ region. ocr.org.uk The region between 1000 and 1300 cm⁻¹ would likely contain the C-O stretching vibration. ocr.org.uk IR spectroscopy has been noted as a characterization technique for this compound and its derivatives. googleapis.comdoi.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. shu.ac.uklibretexts.orgmsu.edu This technique is particularly useful for studying compounds with conjugated π systems, such as the aromatic rings in this compound. libretexts.org

The absorption of UV-Vis radiation promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). msu.edu The resulting spectrum is a plot of absorbance versus wavelength, with peaks corresponding to specific electronic transitions. azooptics.com For organic molecules, the most common transitions are π → π* and n → π. shu.ac.uk The extensive conjugation in the dibenzo[a,d]cycloheptene ring system of this compound would be expected to result in strong π → π transitions in the UV region. The presence of the hydroxyl group provides non-bonding (n) electrons, which could potentially lead to n → π* transitions.

Fluorescence Spectroscopy in Mechanistic Studies

Fluorescence spectroscopy is a highly sensitive technique that measures the light emitted by a substance after it has absorbed light. nih.gov It is a form of photoluminescence where a molecule is excited to a higher electronic state and then relaxes to a lower state by emitting a photon. azolifesciences.com This technique can provide information about the electronic structure of molecules and can be used to study reaction mechanisms and molecular interactions. nih.govox.ac.uk

Derivatives of this compound have been shown to exhibit strong fluorescence. google.com This property can be exploited in mechanistic studies. For example, changes in the fluorescence spectrum of a reactive dye were used to monitor the progress of aldol (B89426) reactions, revealing details about catalyst activity and product formation. rsc.org Similarly, fluorescence spectroscopy could be employed to study the interactions of this compound with other molecules or to probe changes in its local environment, providing insights into various chemical and biological processes. azolifesciences.commdpi.com

Chemometric Approaches in Spectroscopic Data Analysis

Chemometrics is a scientific discipline that utilizes mathematical and statistical methods to analyze chemical data. ijpsjournal.comfrontiersin.org Its primary goal is to extract maximum useful chemical information from complex datasets generated by analytical instruments. ijpsjournal.comresearchgate.net In the context of spectroscopic analysis, which often produces large and complex data arrays, chemometrics is an essential tool for tasks such as pattern recognition, classification, and multivariate calibration. ijsr.netdiva-portal.org Modern analytical techniques like Near-Infrared (NIR), Raman, and Fourier Transform Infrared (FTIR) spectroscopy, when applied to pharmaceutical compounds, generate vast amounts of data that can be challenging to interpret directly. spectroscopyonline.com Chemometric methods provide a framework for navigating this complexity, uncovering hidden patterns, and correlating spectral data with specific chemical or physical properties. ijpsjournal.comspectroscopyonline.com

The application of chemometrics is particularly valuable in pharmaceutical analysis for quality control, process optimization, and ensuring regulatory compliance. researchgate.netspectroscopyonline.com By applying multivariate data analysis, it is possible to deconvolute superimposed spectra from mixtures, identify subtle variations between samples, and build predictive models for quantitative analysis. sciforum.net

Research Findings

While specific chemometric studies focused exclusively on this compound are not prevalent in publicly accessible literature, the established applications of these methods in pharmaceutical and chemical analysis provide a clear framework for their potential use. The primary techniques applicable to the spectroscopic data of this compound include Principal Component Analysis (PCA) for exploratory data analysis and Partial Least Squares Discriminant Analysis (PLS-DA) for classification.

Principal Component Analysis (PCA)

PCA is an unsupervised dimensionality-reduction technique used to identify patterns and highlight similarities or differences in high-dimensional data. open.ac.ukaspentech.com It reduces a large set of variables to a smaller set of new, uncorrelated variables called principal components (PCs), which capture the maximum variance in the original data. mdpi.com

In the analysis of this compound, PCA could be applied to a set of spectra (e.g., FTIR or Raman) from different batches. The resulting score plots would visualize the distribution of the samples, ideally clustering them based on their intrinsic properties. For instance, variations in crystallinity, polymorphic form, or the presence of minute impurities, which manifest as subtle shifts in the spectra, could be identified as distinct clusters in a PCA plot. The corresponding loading plots would indicate which spectral regions (e.g., specific wavenumbers) are responsible for the observed separation, linking the statistical variation back to the underlying chemical structure.

An illustrative application of PCA is shown in the table below, hypothesizing the analysis of multiple this compound batches where slight process variations occurred.

Table 1: Illustrative Principal Component Loadings for FTIR Analysis of this compound Batches This table is for illustrative purposes to demonstrate the concept of PCA loadings.

| Principal Component | Wavenumber Range (cm⁻¹) | Associated Functional Group/Vibration | Interpretation of Variation |

|---|---|---|---|

| PC1 (85% of Variance) | 3100-3000 | Aromatic C-H Stretch | Variation in aromatic ring substitution or interaction |

| 1700-1650 | C=O Stretch (potential impurity) | Presence/absence of a carbonyl-containing impurity | |

| PC2 (8% of Variance) | 1250-1200 | C-O-C Asymmetric Stretch | Differences in ether linkage environment |

Partial Least Squares Discriminant Analysis (PLS-DA)

PLS-DA is a supervised classification method that is a variant of Partial Least Squares (PLS) regression. metabolon.com It is used to build a model that separates samples into predefined classes. mixomics.org Unlike PCA, PLS-DA uses class information to maximize the separation between groups, making it particularly effective for classification and identifying the variables that are most influential in discriminating between classes. metabolon.comnih.gov

For this compound, a PLS-DA model could be developed to classify raw material batches as "Pass" or "Fail" based on their spectroscopic signatures. The model would be trained on a set of spectra from batches with known quality attributes. Once validated, this model could be used for rapid screening of new batches. The performance of a PLS-DA model is often evaluated using parameters like R²Y (goodness of fit) and Q² (goodness of prediction), which are derived from cross-validation. ipb.ac.id High values for both indicate a robust and predictive model.

The Variable Importance in Projection (VIP) scores from a PLS-DA model quantify the contribution of each variable (wavenumber) to the classification. mtoz-biolabs.com Variables with high VIP scores are considered key discriminative features.

Table 2: Illustrative PLS-DA Model Performance for Classification of this compound Quality This table is for illustrative purposes to demonstrate the concept of PLS-DA model validation.

| Model Parameter | Value | Interpretation |

|---|---|---|

| R²Y (cumulative) | 0.998 | The model explains 99.8% of the variation in the class membership. ipb.ac.id |

| Q² (cumulative) | 0.995 | The model can predict 99.5% of the class membership variation according to cross-validation, indicating excellent predictive power. ipb.ac.id |

| Number of Components | 2 | The separation between classes was optimally achieved using two latent variables. |

These chemometric approaches, when combined with spectroscopic techniques, offer a powerful, rapid, and non-destructive methodology for the in-depth analysis and quality control of this compound. ipb.ac.idmdpi.com

Computational Modeling and Theoretical Studies

Density Functional Theory (DFT) Calculations for Mechanistic Elucidation

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, providing a framework to investigate the electronic structure and energetics of molecules. researchgate.net It is particularly valuable for elucidating reaction mechanisms by mapping out the potential energy surface, identifying key intermediates, and characterizing the transition states that connect them. researchgate.net

While detailed DFT studies specifically on the reaction intermediates and transition states of Dibenzosuberenol itself are not extensively documented in publicly available literature, research on its derivatives offers valuable insights. For instance, studies on alkynylthis compound derivatives have utilized spectroscopic methods in conjunction with computational approaches to characterize reaction intermediates. researchgate.net The reaction of dibenzo[a,d]cyclohept-10-en-5-one (dibenzosuberenone) with acetylides leads to the formation of alkynyldibenzosuberenols. These compounds can then be reacted with reagents like dicobalt octacarbonyl.

In a general sense, DFT calculations would be instrumental in modeling such reactions. The process would typically involve:

Geometry Optimization: Calculating the lowest energy structures of the reactants, products, and any proposed intermediates.

Transition State Searching: Locating the saddle point on the potential energy surface that represents the energy barrier for a reaction step. This is often confirmed by frequency analysis, where a transition state is characterized by a single imaginary frequency.

Intrinsic Reaction Coordinate (IRC) Analysis: This analysis traces the reaction path from the transition state down to the corresponding reactant and product, confirming that the located transition state connects the intended species.

For a hypothetical reaction involving this compound, such as its oxidation or participation in a cycloaddition, DFT could predict the most likely pathway by comparing the activation energies of different possible routes.

The three-dimensional shape, or conformation, of a molecule is critical to its reactivity and biological activity. DFT calculations are a reliable method for determining the relative energies of different conformers and the energy barriers for their interconversion.

For this compound and its derivatives, the central seven-membered ring imparts significant conformational flexibility. A systematic conformational analysis using DFT would involve:

Potential Energy Surface Scan: Rotating key dihedral angles within the molecule to identify all possible low-energy conformations.

Geometry Optimization of Conformers: Performing full geometry optimizations on the identified conformers to find their precise structures and relative energies.

Boltzmann Distribution: Calculating the population of each conformer at a given temperature based on their relative energies to predict the dominant conformation in solution.

While specific studies on this compound are scarce, research on analogous systems with seven-membered rings demonstrates the power of DFT in accurately predicting ground-state geometries and comparing them with experimental data from techniques like NMR spectroscopy and X-ray crystallography.

Interactive Data Table: Illustrative DFT Calculation Parameters for Conformation Analysis

Below is an interactive table showcasing typical parameters that would be used in a DFT study for the conformational analysis of a molecule like this compound.

| Parameter | Description | Typical Values/Methods |

| Functional | Approximates the exchange-correlation energy in DFT. | B3LYP, PBE0, M06-2X |

| Basis Set | A set of mathematical functions used to build molecular orbitals. | 6-31G(d,p), def2-SVP, cc-pVTZ |

| Solvation Model | Accounts for the effect of the solvent on the molecule's conformation. | PCM, SMD |

| Task | The type of calculation to be performed. | Geometry Optimization, Frequency Analysis, Potential Energy Scan |

Investigation of Reaction Intermediates and Transition States

Molecular Dynamics Simulations for Biological Interactions

Molecular dynamics (MD) simulations provide a computational microscope to observe the movement of atoms and molecules over time. This technique is particularly powerful for studying the interaction of small molecules like this compound with biological macromolecules such as proteins or DNA.

Although specific MD simulation studies featuring this compound are not readily found, the methodology would be invaluable for exploring its potential biological effects. A typical MD simulation study would proceed as follows:

System Setup: A model of the biological target (e.g., an enzyme active site) is placed in a simulation box with the this compound molecule, surrounded by water molecules and ions to mimic physiological conditions.

Force Field Application: A force field, which is a set of parameters describing the potential energy of the system, is applied to all atoms.

Simulation Run: Newton's equations of motion are solved iteratively for each atom, generating a trajectory of the system's dynamic behavior over a period of nanoseconds to microseconds.

Analysis: The trajectory is analyzed to understand how this compound binds to the target, the stability of the complex, and any conformational changes induced in the protein or the ligand.

MD simulations could reveal the binding mode of this compound to a receptor, calculate the binding free energy, and identify key amino acid residues involved in the interaction, thereby guiding the design of more potent derivatives.

Virtual Screening and Ligand-Target Docking Studies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules for those that are most likely to bind to a drug target, typically a protein or nucleic acid. Molecular docking is a key component of structure-based virtual screening, which predicts the preferred orientation of a ligand when bound to a target to form a stable complex.

In the context of this compound, if a potential biological target were identified, virtual screening and docking could be employed to:

Predict Binding Poses: Determine the most likely three-dimensional arrangement of this compound within the binding site of the target.

Estimate Binding Affinity: Use scoring functions to rank different poses and predict the strength of the interaction. While predicting absolute binding free energies is challenging, docking can effectively discriminate between binders and non-binders.

Filter Large Compound Libraries: Screen databases of this compound derivatives to prioritize which compounds should be synthesized and tested experimentally.

The accuracy of docking can be enhanced by using multiple scoring functions (consensus scoring) or by refining the docked poses with more computationally intensive methods like MD simulations.

Advanced Quantum Mechanical Methods for Electronic Structure

While DFT is a workhorse for many computational chemistry applications, more advanced quantum mechanical methods can provide even higher accuracy for electronic structure calculations, albeit at a greater computational cost. researchgate.net These methods, often referred to as ab initio methods, include techniques like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory.

For a molecule like this compound, these advanced methods could be used to:

Benchmark DFT Results: Provide a more accurate reference for electronic energies and properties against which the results from various DFT functionals can be compared.

Study Excited States: Investigate the electronic transitions of the molecule, which is crucial for understanding its photophysical properties, such as its absorption and fluorescence spectra. Time-Dependent DFT (TD-DFT) is a common method for this, but can be benchmarked against higher-level ab initio calculations.

Accurately Model Weak Interactions: Provide a more precise description of non-covalent interactions, such as dispersion forces, which can be important in the conformational preferences and intermolecular interactions of aromatic systems like this compound.

The development of new quantum algorithms and their implementation on quantum computers may in the future allow for even more accurate and efficient electronic structure calculations for molecules of this size.

Predictive Modeling for Biological Activity and Mechanistic Understanding

Predictive modeling encompasses a range of computational techniques, including machine learning, that aim to forecast the biological activity of a compound and provide insights into its mechanism of action. These models are built by identifying mathematical relationships between the structural or physicochemical properties of molecules and their observed biological effects.

For this compound and its analogues, predictive modeling could be applied to:

Quantitative Structure-Activity Relationship (QSAR): Develop models that correlate molecular descriptors (e.g., lipophilicity, electronic properties, shape) of this compound derivatives with their measured biological activity (e.g., enzyme inhibition, cytotoxicity).

Classification Models: Build machine learning models to classify this compound derivatives as active or inactive against a particular biological target based on their structural features.

Mechanistic Interpretation: By analyzing the features that are most important in a predictive model, researchers can gain a better understanding of the molecular properties that drive the biological activity, thus informing the design of new, more effective compounds.

These in silico models, once validated, can significantly streamline the drug discovery process by allowing for the rapid evaluation of virtual compounds and prioritizing experimental efforts on the most promising candidates.

Future Directions and Research Perspectives

Emerging Synthetic Strategies and Derivatization Innovations

The dibenzosuberenol framework is a key precursor for a variety of functionalized molecules. cymitquimica.com Modern synthetic chemistry is continuously providing novel methods for its synthesis and, more importantly, its derivatization.

Emerging strategies are moving beyond classical methods towards more efficient and selective transformations. Metal-catalyzed cross-coupling reactions are pivotal for introducing a wide range of substituents. For instance, scandium triflate (Sc(OTf)₃) has been effectively used as a catalyst for the reaction of this compound with β-dicarbonyl compounds, such as ethyl acetoacetate, to produce 2-(dibenzosuberen-5-yl)-1,3-dicarbonyl compounds in good yields. researchgate.net This method represents an efficient, Lewis acid-catalyzed approach to form new carbon-carbon bonds at the 5-position. researchgate.net

Another innovative approach involves the site-selective cleavage of C-C bonds under metal-free conditions. A notable example is the reaction of this compound that leads to a labile cis-stilbene (B147466) derivative without isomerization to the more stable trans-isomer, highlighting the mildness of the reaction conditions. researchgate.net This type of transformation opens up pathways to unique molecular geometries that are otherwise difficult to access.

Furthermore, the use of polymer-supported reagents is an emerging area in the synthesis of this compound derivatives. ignited.in These solid-phase synthesis techniques can simplify purification processes and allow for the use of excess reagents to drive reactions to completion. For example, polymer-supported oxidizing agents have been used for the oxidation of the secondary alcohol in this compound. ignited.in

Innovations in derivatization are crucial for expanding the chemical space accessible from this compound. The synthesis of alkynyl-dicobalt derivatives has been explored, which are relevant to studies of the Pauson-Khand reaction. nih.gov Additionally, derivatization to form amino alcohol analogues has been accomplished, expanding the potential for this scaffold in medicinal chemistry. researchgate.net

| Reaction Type | Reagents/Catalyst | Product Type | Significance |

|---|---|---|---|

| Lewis Acid-Catalyzed C-C Coupling | Sc(OTf)₃, ethyl acetoacetate | 2-(Dibenzosuberen-5-yl)-1,3-dicarbonyl compounds | Efficient C-C bond formation at the 5-position. researchgate.net |

| Site-Selective C-C Cleavage | Metal-free conditions | cis-Stilbene derivatives | Access to kinetically favored, labile isomers. researchgate.net |

| Oxidation | tert-Butylhydroperoxide in water | Dibenzosuberenone (B194781) | Synthesis of the corresponding ketone. |

| Reduction | Hypophosphorous acid/Iodine | Dibenzosuberene/Dibenzosuberane | Conversion to the fully reduced hydrocarbon framework. semanticscholar.org |

Advanced Mechanistic Investigations

Understanding the reaction mechanisms involving the this compound core is essential for controlling reaction outcomes and designing new transformations. The unique electronic and steric properties of this tricyclic system lead to interesting and complex chemical behaviors.

One area of significant mechanistic interest is the Pauson-Khand reaction, which is used to construct cyclopentenones. This compound derivatives, particularly alkynyl-dicobalt complexes, serve as important substrates for studying the mechanism of this reaction. orcid.orgacs.org Investigations have focused on the ease of carbonyl ligand elimination and the conformational requirements of the seven-membered ring for the reaction to proceed. orcid.org

The photochemistry of this compound and its derivatives has also been a subject of advanced mechanistic study. diva-portal.orgresearchgate.net Laser flash photolysis studies have been instrumental in characterizing the transient species formed upon photoexcitation, including the dibenzosuberenyl cation and radical cation. acs.org For instance, excitation of this compound in trifluoroethanol results in the heterolysis of the C-OH bond to form a relatively long-lived carbocation, which has been characterized by its absorption spectrum. researchgate.net A notable photochemical transformation is the base-catalyzed photoketonization of this compound to its corresponding ketone, dibenzosuberone. lookchem.com The proposed mechanism involves the initial ionization of the C5-H proton from the excited singlet state (S1), forming a carbanion intermediate. diva-portal.orglookchem.com

The intermediacy of carbocations is also a key feature in ground-state reactions. The reduction of this compound using hypophosphorous acid and iodine is believed to proceed through the formation of a carbocation intermediate as the first step. semanticscholar.org This is supported by the dependence of the reaction rate on substituents and the isolation of products resulting from the trapping of this intermediate. semanticscholar.org

| Reaction/Process | Key Intermediate(s) | Investigative Technique(s) | Key Finding |

|---|---|---|---|

| Pauson-Khand Reaction | Alkynyl-dicobalt complexes | X-ray crystallography, NMR | Ring conformation influences the ease of CO elimination and subsequent cyclization. orcid.orgacs.org |

| Photolysis | Dibenzosuberenyl cation, radical cation | Laser flash photolysis, Time-resolved Raman spectroscopy | Formation of long-lived carbocations via C-OH bond heterolysis in polar solvents. researchgate.netacs.orgresearchgate.net |

| Photoketonization | Carbanion from S1 state | Computational studies, product analysis | Mechanism involves excited-state C-H acidity. diva-portal.orglookchem.com |

| Reduction with H₃PO₂/I₂ | Carbocation | Kinetic studies, product analysis | Reaction is initiated by the conversion of the alcohol to a carbocation. semanticscholar.org |

Novel Biological Target Identification and Validation

The rigid, lipophilic structure of the this compound scaffold makes it an attractive starting point for the design of new therapeutic agents. Research has focused on identifying and validating novel biological targets for its derivatives.

A significant area of investigation is the development of tachykinin neurokinin-1 (NK1) receptor antagonists. alkalisci.com The NK1 receptor, whose endogenous ligand is Substance P, is implicated in inflammatory processes and the transmission of pain signals, as well as in the pathways that induce nausea and vomiting. guidetopharmacology.orgamegroups.org Consequently, NK1 receptor antagonists are used clinically as antiemetics, particularly for managing chemotherapy-induced nausea and vomiting. amegroups.orgwikipedia.org this compound serves as a reactant in the synthesis of potent NK1 receptor antagonists, demonstrating the utility of this scaffold in targeting G-protein coupled receptors. alkalisci.com

Another identified biological target for this compound-related compounds is calmodulin (CaM). clearsynth.comlookchem.comlookchem.com Calmodulin is a ubiquitous and highly conserved calcium-binding protein that acts as a primary sensor of Ca²⁺ signals, regulating a vast number of cellular processes, including the activity of kinases, phosphatases, and ion channels. nih.govnih.gov Its dysregulation is linked to various pathological conditions. Compounds that inhibit calmodulin, such as those derived from the this compound framework, have the potential to modulate these critical cellular pathways. clearsynth.comlookchem.com

The derivatization of the this compound core has also led to compounds with potential antidepressant and anticancer activities. These activities are often linked to the modulation of targets like neurotransmitter systems or protein kinases.

| Biological Target | Therapeutic Area | Significance of Target | Role of this compound Scaffold |

|---|---|---|---|

| Tachykinin NK1 Receptor | Antiemetic, Anti-inflammatory, Analgesic | Receptor for pro-inflammatory neuropeptide Substance P; key in emesis pathways. guidetopharmacology.orgamegroups.org | Serves as a key intermediate for the synthesis of potent NK1 antagonists. alkalisci.com |

| Calmodulin (CaM) | Neurological disorders, Cardiac conditions | A primary Ca²⁺ sensor regulating numerous cellular enzymes and proteins. nih.gov | Derivatives act as calmodulin inhibitors, modulating Ca²⁺-dependent signaling. clearsynth.comlookchem.com |

| Various (e.g., Serotonin (B10506) Transporters, Protein Kinases) | Antidepressant, Anticancer | Targets implicated in depression and cancer cell proliferation. | Provides a rigid framework for designing inhibitors with specific structure-activity relationships. |

Integration of Multimodal Computational and Experimental Approaches

The synergy between computational modeling and experimental work is accelerating research into this compound and its derivatives. This integrated approach allows for the rational design of new molecules, prediction of their properties, and interpretation of experimental results at a molecular level.

Molecular docking and other in silico screening methods are widely used to predict the binding affinity and mode of interaction of this compound derivatives with biological targets. For example, computational studies have been used to assess the interaction of derivatives with serotonin transporters to explore their potential as antidepressants. These in silico results guide the synthesis of the most promising candidates, which are then evaluated in biological assays. This iterative cycle of design, synthesis, and testing is a powerful strategy for drug discovery. nih.govnih.gov

Density Functional Theory (DFT) calculations are employed to investigate the electronic structure and reactivity of this compound and its derivatives. These calculations provide insights into reaction mechanisms, such as photochemical processes and the relative stabilities of intermediates. diva-portal.orgmdpi.com For example, DFT has been used to study the photochemical ring-opening of related systems, which is influenced by excited-state aromaticity, a concept relevant to the this compound framework. mdpi.com

The combination of computational modeling with experimental techniques like X-ray crystallography and NMR spectroscopy provides a comprehensive understanding of the structure-property relationships of these molecules. For instance, in the study of alkynyl-dicobalt derivatives of this compound, computational modeling complements experimental data to explain the observed conformations and their relevance to the Pauson-Khand reaction mechanism. orcid.org

| Research Area | Computational Method(s) | Experimental Method(s) | Combined Insight |

|---|---|---|---|

| Antidepressant Potential | Molecular Docking, ADMET Profiling | Chemical Synthesis, In vitro/In vivo assays | Prediction of binding to serotonin transporters, guiding the synthesis of active compounds. |

| Photochemistry | DFT, Ab initio calculations | Laser Flash Photolysis, Time-Resolved Spectroscopy | Elucidation of excited-state reaction mechanisms and intermediate structures. diva-portal.orgacs.org |

| Reaction Mechanism (Pauson-Khand) | DFT Calculations | Synthesis, X-ray Crystallography, NMR | Understanding ring conformations and their influence on reactivity. orcid.org |

| Anticancer Activity | Molecular Docking, SVM | Synthesis, Cell-based cytotoxicity assays, Kinase assays | Identification of novel multi-target kinase inhibitors. nih.gov |

Role in Advanced Materials Science

The rigid and polycyclic aromatic hydrocarbon (PAH) nature of the this compound scaffold makes it a candidate for applications in materials science. cymitquimica.comiarc.fr While research in this area is still emerging, the structural and photophysical properties of this compound and its derivatives suggest potential for use in functional materials.

The this compound framework is a precursor to larger, complex aromatic systems. clearsynth.com It is an intermediate in the synthesis of 5H-dibenzo[a,d]cycloheptene, which in turn has been used to create cyclotribenzylenes. clearsynth.comlookchem.com These larger, shape-persistent macrocycles are of interest for host-guest chemistry and the construction of supramolecular assemblies.

The photophysical properties of derivatives are particularly relevant. Dibenzosuberone, the ketone derivative, exhibits fluorescence and has been investigated for applications such as chemosensors and thermochromic switches. The ability of these molecules to change their fluorescent properties in response to external stimuli (like the presence of specific chemical species or changes in temperature) is a key feature for sensor applications.

Furthermore, the this compound core can be incorporated into larger conjugated systems. As a polycyclic aromatic hydrocarbon, it can influence the electronic properties, packing, and morphology of organic materials used in electronics, such as organic light-emitting diodes (OLEDs). rsc.orgsigmaaldrich.com The design of new PAHs is a major focus in materials science, and the unique seven-membered ring of the this compound structure could impart novel properties compared to more common all-six-membered-ring PAHs. iarc.frnih.gov The development of new photoreactive materials based on the principles of excited-state aromaticity, a phenomenon studied in related systems, could also be an avenue for future research. mdpi.commdpi-res.com

Table of Mentioned Compounds

| Compound Name |

|---|

| 5H-dibenzo[a,d]cycloheptene |

| Dibenzosuberane |

| Dibenzosuberene |

| This compound |

| Dibenzosuberone |

| Ethyl acetoacetate |

| Scandium triflate |

| Substance P |

| tert-Butylhydroperoxide |

Q & A

Basic Question: What are the common synthetic routes for Dibenzosuberenol, and how are they validated experimentally?

Methodological Answer:

this compound is typically synthesized via Grignard reagent addition to dibenzosuberenone (a ketone precursor), followed by hydrolysis. For example, tert-butylethinylmagnesium bromide reacts with dibenzosuberenone to yield 5-(2-tert-butylethinyl)-dibenzosuberenol . Validation involves spectroscopic techniques:

- 1H/13C-NMR to confirm structural integrity (e.g., characteristic signals at δ 40.16 ppm for C5 in this compound derivatives) .

- HPLC-MS to assess purity and detect byproducts.

- Melting point analysis (e.g., dibenzosuberenone melts at 88–89°C) to confirm crystalline stability .

Basic Question: Which analytical techniques are critical for characterizing this compound derivatives?

Methodological Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR): Assigns substituent positions and confirms regioselectivity. For example, 13C-NMR distinguishes ethynyl carbons (δ 78–131 ppm) in derivatives .

- Mass Spectrometry (MS): Identifies molecular ion peaks and fragmentation patterns.

- X-ray Crystallography: Resolves stereochemical ambiguities in crystalline derivatives.

- Chromatography (HPLC/TLC): Monitors reaction progress and isolates intermediates .

Advanced Question: How can researchers optimize reaction conditions to minimize byproducts in this compound halogenation?

Methodological Answer:

Halogenation (e.g., using SOCl2 or PBr3) often produces multiple byproducts due to competing electrophilic substitution or over-reaction. Strategies include:

- Temperature Control: Lower temperatures (0–5°C) reduce side reactions during thionyl chloride/bromide additions .

- Solvent Selection: Dichloromethane minimizes unwanted solvolysis compared to polar solvents.

- Stoichiometric Precision: Limit halogenating agent equivalents to avoid over-halogenation.